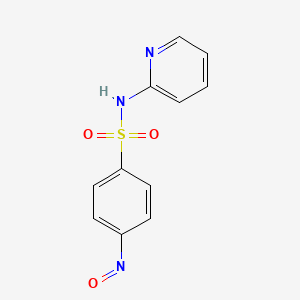![molecular formula C12H17N3 B13444389 (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolving racemic mixtures through chiral chromatography.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some benzimidazole derivatives are known to inhibit enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds have shown activity against various microbial strains.
Medicine
Therapeutic Agents: Benzimidazole derivatives are studied for their potential use as therapeutic agents in treating diseases such as cancer, infections, and neurological disorders.
Industry
Agriculture: Some benzimidazole derivatives are used as fungicides and pesticides.
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine: The non-chiral version of the compound.
Other Chiral Benzimidazole Derivatives: Compounds with similar structures but different substituents or chiral centers.
Uniqueness
(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N3/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13/h4-9H,13H2,1-3H3/t9-/m0/s1 |
Clave InChI |
DINKAAJNPJWPAK-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=NC2=CC=CC=C2N1C(C)C)N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2N=C1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


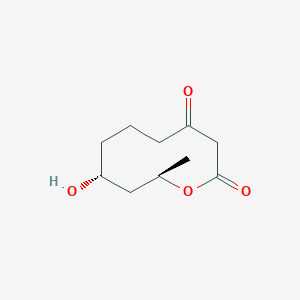
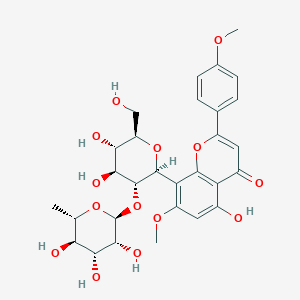
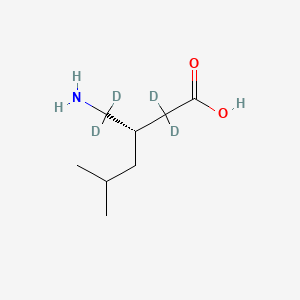
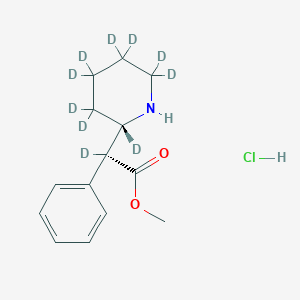

![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
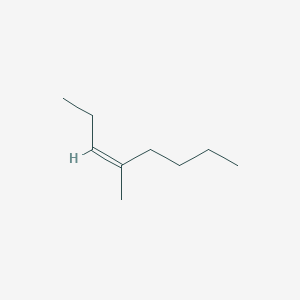
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
![a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)
